molecular formula C14H15NO3S2 B14522822 2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate CAS No. 62890-74-8

2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate

Cat. No.: B14522822
CAS No.: 62890-74-8
M. Wt: 309.4 g/mol
InChI Key: DZQSLUAAKJKRJY-UHFFFAOYSA-M
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Description

2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate typically involves the reaction of naphthoquinone derivatives with thioamides under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiazole derivatives .

Scientific Research Applications

2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylnaphtho[1,2-D][1,3]thiazol-1-ium 4-methylbenzenesulfonate
  • 2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium 4-methylbenzene-1-sulfonate

Uniqueness

2,3-Dimethylnaphtho[2,1-D][1,3]thiazol-3-ium methanesulfonate stands out due to its specific structural configuration, which imparts unique chemical and biological properties.

Properties

CAS No.

62890-74-8

Molecular Formula

C14H15NO3S2

Molecular Weight

309.4 g/mol

IUPAC Name

2,3-dimethylbenzo[g][1,3]benzothiazol-3-ium;methanesulfonate

InChI

InChI=1S/C13H12NS.CH4O3S/c1-9-14(2)12-8-7-10-5-3-4-6-11(10)13(12)15-9;1-5(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

DZQSLUAAKJKRJY-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(S1)C3=CC=CC=C3C=C2)C.CS(=O)(=O)[O-]

Origin of Product

United States

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